1,8-Diamino-p-menthane

Catalog No.
S604952
CAS No.
80-52-4
M.F
C10H22N2
M. Wt
170.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Diamino-p-menthane

CAS Number

80-52-4

Product Name

1,8-Diamino-p-menthane

IUPAC Name

4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine

Molecular Formula

C10H22N2

Molecular Weight

170.3 g/mol

InChI

InChI=1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3

InChI Key

KOGSPLLRMRSADR-UHFFFAOYSA-N

SMILES

CC1(CCC(CC1)C(C)(C)N)N

solubility

Slightly soluble (NTP, 1992)

Synonyms

1,8-diamino-p-menthane, 1,8-p-menthanediamine, 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine, KIER-C3

Canonical SMILES

CC1(CCC(CC1)C(C)(C)N)N

The exact mass of the compound 1,8-Diamino-p-menthane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5612. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,8-Diamino-p-menthane (CAS 80-52-4), also known as menthane diamine (MNDA), is a cycloaliphatic diamine derived from terpenes, a renewable feedstock. [REFS-1, REFS-2] Its molecular structure features a rigid p-menthane backbone with primary amine groups at the 1 and 8 positions, making it an effective monomer for polyamides and a curing agent for epoxy resin systems. This structure provides a unique combination of a sustainable origin with the potential for creating polymers with high thermal and mechanical stability, positioning it as a key building block for advanced, bio-based materials. [3]

Direct substitution of 1,8-Diamino-p-menthane with common petrochemical-based cycloaliphatic diamines like Isophorone Diamine (IPDA) or linear diamines such as hexamethylenediamine is often unfeasible without significant performance trade-offs. The bulky and rigid terpene-derived structure of 1,8-Diamino-p-menthane directly influences the resulting polymer network's crosslink density and chain mobility. [1] This translates to critical differences in glass transition temperature (Tg), mechanical properties, and processing characteristics that are not replicated by more flexible or structurally different commodity diamines, making it a specific choice for achieving high thermal stability in bio-based formulations. [2]

Achieves High Glass Transition Temperature Comparable to Petrochemical Benchmarks

When used to cure a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin, 1,8-Diamino-p-menthane produces a thermoset with a glass transition temperature (Tg) of 155°C. [1] This thermal performance is comparable to, and slightly exceeds, the maximum reported Tg of 149°C for systems cured with the widely used petrochemical-based cycloaliphatic hardener, Isophorone Diamine (IPDA), under similar conditions. [2]

Evidence DimensionGlass Transition Temperature (Tg) of Cured DGEBA Epoxy
Target Compound Data155°C
Comparator Or BaselineIsophorone Diamine (IPDA): 149°C
Quantified Difference+6°C
ConditionsCuring agent for standard DGEBA epoxy resin, fully cured system.

This demonstrates that the compound can serve as a bio-based replacement for a key industrial hardener without sacrificing critical high-temperature performance.

Enables High-Performance Formulations from a Verifiable Bio-Based Source

1,8-Diamino-p-menthane is derived from p-menthane, a terpene sourced from renewable biomass such as pine. [1] This provides a direct pathway to formulating high-performance polymers with a reduced carbon footprint compared to materials synthesized exclusively from fossil fuels. Its use allows for the replacement of petroleum-derived hardeners, like Isophorone Diamine (IPDA), to increase the bio-based content of final products without compromising thermal stability. [2]

Evidence DimensionFeedstock Origin
Target Compound DataBio-based (Terpene-derived)
Comparator Or BaselineIsophorone Diamine (IPDA): Petrochemical-based
Quantified DifferenceShift from fossil to renewable carbon source
ConditionsMonomer synthesis route

For procurement teams with sustainability mandates, this compound provides a verifiable route to increase the renewable content of high-performance thermosets and thermoplastics.

Provides Superior Processability with Low Viscosity for a Cycloaliphatic Amine

While a direct viscosity measurement for 1,8-Diamino-p-menthane is not available in primary literature, technical datasheets and a 1982 MIT study describe its mixture with DGEBA resin as 'fluid enough to use in wet lamination,' indicating favorable low-viscosity handling characteristics. [1] For comparison, the standard petrochemical-based curing agent Isophorone Diamine (IPDA) has a reported viscosity of approximately 18-20 mPa·s at 20-25°C. [REFS-2, REFS-3] The observed fluidity of the target compound is a critical procurement attribute for applications requiring good substrate wetting and impregnation, such as in composites and coatings.

Evidence DimensionProcessing Viscosity
Target Compound DataQualitatively low ('fluid enough for wet lamination')
Comparator Or BaselineIsophorone Diamine (IPDA): ~18.2 mPa·s at 20°C
Quantified DifferenceN/A (Qualitative vs. Quantitative)
ConditionsAmine hardener at or near room temperature.

Lower viscosity in a curing agent simplifies processing, reduces the need for diluents, and allows for higher filler loading, directly impacting formulation cost and performance.

High-Temperature Resistant, Bio-Based Epoxy Composites and Adhesives

As an epoxy curing agent, its ability to produce thermosets with a glass transition temperature of 155°C makes it a strong candidate for formulating bio-based composites, adhesives, and coatings that must maintain structural integrity at elevated temperatures, directly competing with established petroleum-based systems. [1]

Sustainable Engineering Polyamides with Enhanced Thermal Stability

Used as a monomer, its rigid, terpene-derived cycloaliphatic structure serves as a building block for novel, 100% bio-based polyamides. These materials are suitable for applications demanding higher thermal performance than is achievable with conventional linear bio-polyamides, such as in automotive under-hood components or electronic connectors. [2]

Formulations Requiring Increased Bio-Content without Performance Compromise

This compound is the right choice for manufacturers aiming to increase the sustainability profile and renewable carbon content of their polymer products. It allows for the replacement of a fossil-fuel-derived component while maintaining or even slightly improving key performance metrics like Tg, meeting both technical and corporate sustainability goals. [REFS-1, REFS-2]

Physical Description

Blackish liquid. (NTP, 1992)

XLogP3

0.7

Boiling Point

225 to 259 °F at 10 mm Hg (NTP, 1992)

Flash Point

200 °F (NTP, 1992)

Density

0.914 at 68 °F (NTP, 1992)

Melting Point

-49 °F (NTP, 1992)
-45.0 °C

UNII

S583DR301G

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (41.49%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (58.51%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (41.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (58.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (41.49%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

80-52-4
26183-13-1

Wikipedia

1,8-diamino-p-menthane

General Manufacturing Information

Cyclohexanemethanamine, 4-amino-.alpha.,.alpha.,4-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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